(3S,5S)-3-Iodo-5-methylcyclohex-1-ene
Description
Properties
CAS No. |
192886-39-8 |
|---|---|
Molecular Formula |
C7H11I |
Molecular Weight |
222.07 g/mol |
IUPAC Name |
(3S,5S)-3-iodo-5-methylcyclohexene |
InChI |
InChI=1S/C7H11I/c1-6-3-2-4-7(8)5-6/h2,4,6-7H,3,5H2,1H3/t6-,7+/m0/s1 |
InChI Key |
ISERMARAOKKAKJ-NKWVEPMBSA-N |
Isomeric SMILES |
C[C@H]1CC=C[C@H](C1)I |
Canonical SMILES |
CC1CC=CC(C1)I |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene typically involves the iodination of a suitable cyclohexene precursor. One common method is the electrophilic addition of iodine to a cyclohexene derivative under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or chloroform, and a catalyst like silver nitrate can be used to facilitate the reaction.
Industrial Production Methods
Industrial production of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene may involve large-scale iodination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, helps in obtaining high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene undergoes several types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions or amines, leading to the formation of different substituted cyclohexene derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding epoxides or ketones, depending on the oxidizing agent used.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclohexane derivatives with the iodine atom being replaced by hydrogen.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic or neutral conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst.
Major Products Formed
Substitution: Hydroxycyclohexene, aminocyclohexene.
Oxidation: Cyclohexene epoxide, cyclohexanone.
Reduction: Methylcyclohexane.
Scientific Research Applications
Chemical Properties and Structure
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene is characterized by its iodo substituent and a cyclohexene ring, which contributes to its reactivity in various chemical transformations. The compound's stereochemistry is crucial for its role as a chiral building block in synthetic routes.
Chiral Building Block
One of the primary applications of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene is as a chiral building block in organic synthesis. Its stereochemistry allows it to participate in asymmetric synthesis reactions, leading to the formation of optically active compounds. For instance, it can be utilized in the synthesis of aziridines and other nitrogen-containing heterocycles, which have significant biological activity .
Reactions and Transformations
The compound can undergo various reactions such as:
- Aldol Reactions : It can serve as a precursor in aldol reactions to produce β-hydroxy carbonyl compounds.
- Cross-Coupling Reactions : The iodo group makes it an excellent candidate for cross-coupling reactions, including Suzuki and Sonogashira reactions, which are pivotal in forming carbon-carbon bonds .
Bioactive Compound Synthesis
(3S,5S)-3-Iodo-5-methylcyclohex-1-ene has been explored for synthesizing bioactive compounds. Its derivatives have shown potential as antiviral agents and other therapeutic molecules. For example, it has been involved in the synthesis of antiviral drugs like oseltamivir (Tamiflu) through multi-step synthetic pathways that leverage its chiral centers .
Drug Development
The compound's ability to form diverse derivatives makes it valuable in drug development. Research indicates that derivatives of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene exhibit promising activity against various biological targets, contributing to the discovery of new pharmaceuticals .
Case Study 1: Synthesis of Aziridines
A study demonstrated the use of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene in synthesizing aziridines via stereoselective aziridination methods. The resulting aziridines showed high enantiomeric excess and were further utilized as intermediates for synthesizing complex natural products .
Case Study 2: Antiviral Drug Synthesis
In another case, researchers synthesized derivatives of (3S,5S)-3-Iodo-5-methylcyclohex-1-ene that led to the development of new antiviral agents. The synthetic route involved several steps where the compound acted as a key intermediate, showcasing its versatility in medicinal chemistry applications .
Mechanism of Action
The mechanism by which (3S,5S)-3-Iodo-5-methylcyclohex-1-ene exerts its effects depends on its specific application. In chemical reactions, the iodine atom acts as a leaving group, facilitating various substitution and elimination reactions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Comparisons
The table below compares (3S,5S)-3-Iodo-5-methylcyclohex-1-ene with structurally related compounds from the evidence:
Key Observations:
- Halogen Effects : The iodine substituent in the target compound likely induces stronger halogen bonding compared to bromine in ’s pyrrole oxide derivative. This may enhance crystallinity or alter solubility .
- Stereochemical Complexity: Compounds with multiple stereocenters (e.g., ’s pyrrolidine) exhibit intricate hydrogen-bonding networks, a feature less pronounced in the target compound due to fewer polar groups .
- Ring Conformation : The cyclohexene ring in the target compound is expected to adopt a chair or half-chair conformation, similar to the tetrahydrofuran (THF) ring in , which shows deviations from planarity (e.g., ±0.28 Å for C4) .
Physicochemical Properties
- Melting Points : ’s benzoyl-tetrahydrofuran derivative melts at 373–375 K, while brominated analogs () form crystals at room temperature. The iodine substituent’s polarizability may lower the melting point relative to bromine due to weaker lattice forces .
- Solubility : Iodo compounds generally exhibit lower aqueous solubility than azido or hydroxylated derivatives (e.g., ’s ethyl ester), which benefit from polar functional groups .
Limitations and Knowledge Gaps
- The provided evidence lacks direct data on (3S,5S)-3-Iodo-5-methylcyclohex-1-ene, necessitating extrapolation from analogs.
- Biological activity, toxicity, and detailed thermodynamic properties (e.g., ΔHf) remain unaddressed.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
